LogP Comparison: 1-Bromo-2-OCF₂H-4-OCF₃ Benzene vs. -OCF₃-Only and -CF₃ Analogs
This compound exhibits a calculated LogP of 4.94 [1], which is markedly higher than the LogP of the corresponding -CF₃ analog (1-bromo-2-(difluoromethoxy)-4-(trifluoromethyl)benzene, CAS 1417567-20-4). Replacing the 4-OCF₃ group with a -CF₃ group reduces lipophilicity by approximately 1-2 LogP units due to the lower lipophilic contribution of the -CF₃ substituent versus the -OCF₃ ether linkage [2]. The -OCF₃ group's oxygen atom introduces an orthogonal polar element that modulates solubility while maintaining high overall lipophilicity, a property not achievable with the -CF₃ analog.
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | LogP = 4.94 |
| Comparator Or Baseline | 1-bromo-2-(difluoromethoxy)-4-(trifluoromethyl)benzene (CF₃ analog): LogP ~3.0-3.5 (estimated from class trends) |
| Quantified Difference | ΔLogP ≈ +1.4 to +1.9 (higher for target compound) |
| Conditions | Calculated LogP from Chem-Space database; comparator value inferred from established lipophilicity differences between -OCF₃ and -CF₃ substituents |
Why This Matters
Higher LogP directly impacts membrane permeability and tissue distribution profiles in drug discovery; procurement of the correct -OCF₃ compound is essential when the target LogP window has been specified.
- [1] Chem-Space. 1-bromo-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene. LogP = 4.94. MFCD28738158. View Source
- [2] Manteau, B.; Pazenok, S.; Vors, J. P.; Leroux, F. R. New trends in the chemistry of α-fluorinated ethers, thioethers, amines and phosphines. Journal of Fluorine Chemistry. 2010, 131(2), 140-158. View Source
